Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate
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Overview
Description
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Nicotinate Ester: The final step involves the esterification of the benzimidazole derivative with nicotinic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxy-1H-benzimidazol-1-yl)methyl]nicotinate
- Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]benzoate
- Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]pyridine
Uniqueness
Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate is unique due to its specific substitution pattern and the presence of both benzimidazole and nicotinate moieties.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 2-[(4,7-dimethoxybenzimidazol-1-yl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-6-7-14(23-2)16-15(13)19-10-20(16)9-12-11(17(21)24-3)5-4-8-18-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
QQJABAIZMFJSMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N(C=N2)CC3=C(C=CC=N3)C(=O)OC |
Origin of Product |
United States |
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